5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains both thiazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-amino-4-methylthiazole with appropriate reagents under controlled conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling Reaction: The final step involves coupling the thiazole and thiadiazole rings with aniline derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The amino groups present in the compound can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Dihydro derivatives of the thiadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and thiadiazole rings can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino groups can form hydrogen bonds with receptor sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine: This compound also contains a thiazole ring and is studied for its biological activities.
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfonyl]phenylamine:
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)thio]acetamide: This compound is used in proteomics research and has a similar thiazole structure.
Uniqueness: : The uniqueness of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined thiazole and thiadiazole rings, which provide a unique scaffold for biological activity. The presence of both amino and phenyl groups further enhances its potential for diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-7-9(18-11(13)14-7)10-16-17-12(19-10)15-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASVWPBZUXHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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